5-Chloro-2-chlorosulfonylbenzoic acid
Description
Contextual Significance of Chlorosulfonylated Benzoic Acids in Contemporary Organic Synthesis
Chlorosulfonylated benzoic acids are a class of bifunctional molecules that serve as highly valuable building blocks in modern organic synthesis. The presence of both a reactive chlorosulfonyl group (-SO₂Cl) and a carboxylic acid group (-COOH) on the same aromatic scaffold allows for selective and sequential chemical transformations. The chlorosulfonyl moiety is a potent electrophile, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. Concurrently, the carboxylic acid group provides a versatile handle for a wide range of reactions, including esterification and amidation. This orthogonal reactivity is crucial for the efficient construction of complex molecules with diverse functionalities. Compounds such as 3-(Chlorosulfonyl)benzoic acid and 4-(Chlorosulfonyl)benzoic acid are utilized in the synthesis of bioactive molecules, including enzyme inhibitors and catalysts. sigmaaldrich.comsigmaaldrich.com They also function as derivatizing agents to enhance the analytical detection of various compounds. nih.govacs.org
Strategic Importance of 5-Chloro-2-chlorosulfonylbenzoic Acid as a Versatile Synthetic Intermediate
This compound, also known as 2-Chloro-5-chlorosulfonylbenzoic acid chemblink.com, is a strategically important intermediate due to its specific substitution pattern. The molecule features a carboxylic acid, a chlorosulfonyl group, and a chlorine atom, which collectively influence its reactivity and utility. The compound is typically synthesized by heating o-chlorobenzoic acid with chlorosulfonic acid. prepchem.com Its value lies in its role as a precursor to more complex molecules, particularly in the pharmaceutical sector. For instance, it is a key starting material for the synthesis of 2-chloro-5-sulfamoylbenzoic acids, a class of compounds investigated for their potential as hypolipidemic agents. google.com The distinct positioning of the functional groups allows for regioselective reactions, making it a tailored building block for targeted molecular design.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 137-64-4 chemblink.comlab-chemicals.comsigmaaldrich.com |
| Molecular Formula | C₇H₄Cl₂O₄S lab-chemicals.comsigmaaldrich.com |
| Molecular Weight | 255.08 g/mol lab-chemicals.com |
| Melting Point | 149-151 °C prepchem.com |
| Solubility | Very slightly soluble (0.94 g/L at 25 °C) chemblink.com |
Overview of Current Research Trajectories Pertaining to the Chemical Compound
Current research involving this compound and related structures is largely driven by the pursuit of novel therapeutic agents and functional materials. While specific high-volume research on this exact molecule is not broadly published, trends for analogous compounds provide insight into its potential research trajectories. The development of novel synthetic methodologies, such as new Sandmeyer-type reactions for creating sulfonyl chlorides from anilines, highlights the ongoing interest in efficiently producing these key intermediates for drug discovery. organic-chemistry.org
Research on structurally similar halogenated benzoic acids, such as 5-Chloro-2-fluorobenzoic acid, demonstrates their application in the synthesis of kinase inhibitors for cancer therapy and in the development of advanced polymer electrolyte membranes for fuel cells. ossila.com These applications suggest that a primary research trajectory for this compound would be its use as a scaffold in medicinal chemistry to generate libraries of new sulfonamide-containing compounds for biological screening.
Defined Research Objectives and Scope for In-depth Academic Investigation
A focused academic investigation into this compound would aim to fully characterize its synthetic potential and broaden its applicability. The defined objectives and scope would be as follows:
Research Objectives:
Optimization of Synthesis: To develop a more efficient, scalable, and environmentally benign synthesis protocol for this compound, improving upon existing methods that often utilize large excesses of chlorosulfonic acid. prepchem.com
Exploration of Reactivity: To systematically investigate the reactivity of the chlorosulfonyl and carboxylic acid groups with a diverse range of nucleophiles and reaction partners, thereby creating a comprehensive reaction map.
Synthesis of Bioactive Scaffolds: To utilize the compound as a central building block in the target-oriented synthesis of novel heterocyclic systems and potential pharmaceutical agents, particularly focusing on derivatives of the sulfamoylbenzoic acid class. google.com
Development of Functional Materials: To explore the incorporation of the this compound motif into polymeric structures to create new materials with tailored properties, drawing inspiration from related research on fluorinated analogs. ossila.com
Scope of Investigation: The investigation would be confined to the organic synthesis and characterization of new molecules derived from this compound. It would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and physicochemical characterization of all new compounds. The scope would include exploring its utility in creating libraries of small molecules for potential screening but would not extend to biological testing or clinical evaluation.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-chlorosulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O4S/c8-4-1-2-6(14(9,12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEIHWBILZWLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Framework for the Synthesis of 5 Chloro 2 Chlorosulfonylbenzoic Acid
Detailed Exploration of Synthetic Pathways
Direct Chlorosulfonation of Precursor Benzoic Acid Derivatives
The most common and direct route to 5-Chloro-2-chlorosulfonylbenzoic acid involves the electrophilic aromatic substitution of a suitable benzoic acid derivative with chlorosulfonic acid. The starting material of choice is typically 2-chlorobenzoic acid or 4-chlorobenzoic acid, where the directing effects of the existing substituents guide the incoming chlorosulfonyl group.
The direct chlorosulfonation of benzoic acid derivatives is typically carried out using an excess of chlorosulfonic acid, which often serves as both the reagent and the solvent. The reaction conditions are critical and must be carefully controlled to ensure high yield and purity of the desired product.
Key reaction parameters include temperature and reaction time. For instance, the chlorosulfonation of 2-chlorobenzoic acid is often conducted at elevated temperatures, typically in the range of 90-100°C, for several hours to drive the reaction to completion. The reaction mixture is then cooled and carefully quenched in ice-water to precipitate the product.
In some cases, an inert co-solvent may be employed. The choice of solvent is critical as it must be stable to the harsh, acidic conditions of the reaction. Halogenated hydrocarbons are sometimes used, though the use of excess chlorosulfonic acid as the solvent is more prevalent due to its efficiency.
Table 1: Exemplary Reaction Parameters for Direct Chlorosulfonation
| Precursor | Reagent | Temperature (°C) | Reaction Time (h) | Solvent |
|---|---|---|---|---|
| 2-Chlorobenzoic acid | Chlorosulfonic acid | 90-100 | 5 | Chlorosulfonic acid (excess) |
| 4-Chlorobenzoic acid | Chlorosulfonic acid | 130-150 | 1-6 | Chlorosulfonic acid (excess) |
The stoichiometry of the reagents plays a crucial role in the outcome of the chlorosulfonation reaction. A significant excess of chlorosulfonic acid is generally used to ensure complete conversion of the starting material. The molar ratio of chlorosulfonic acid to the benzoic acid derivative can range from 3:1 to as high as 10:1. This excess not only drives the equilibrium towards the product but also helps to maintain a fluid reaction mixture.
The kinetics of the reaction are influenced by both temperature and the concentration of the reactants. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of undesired side products, such as sulfones. Therefore, a careful balance must be struck. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.
While direct chlorosulfonation can proceed without a catalyst, certain additives can be used to improve the efficiency and selectivity of the reaction. For instance, the use of sulfamic acid as a catalyst has been reported to suppress the formation of sulfone by-products, which are common in high-temperature sulfonations. The catalyst is typically used in small quantities, around 0.1 to 20% by weight relative to the aromatic compound. google.com
The presence of a catalyst can allow for lower reaction temperatures or shorter reaction times, leading to a more energy-efficient and cost-effective process. The catalytic cycle often involves the formation of a more reactive electrophilic species, which then attacks the aromatic ring.
Table 2: Effect of Catalyst on Chlorosulfonation
| Reaction | Catalyst | Effect | Reference |
|---|---|---|---|
| Aromatic Sulfochlorination | Sulfamic acid | Suppresses sulfone formation | google.com |
Alternative Synthetic Routes to the Core Structure
A prominent strategy involves the use of the Sandmeyer reaction, which allows for the conversion of an amino group on an aromatic ring into a variety of other functional groups, including halogens. wikipedia.orglscollege.ac.inbyjus.com This opens up several potential synthetic pathways.
One such pathway could begin with an appropriately substituted aminobenzoic acid. For example, starting with 2-amino-5-chlorobenzoic acid, the amino group can be diazotized with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a sulfur dioxide source in the presence of a copper catalyst to introduce the chlorosulfonyl group.
Alternatively, one could start with an aminosulfonylbenzoic acid. A patent describes a process for preparing 2-chloro-5-sulfamoylbenzoic acids through the diazotization of a 2-amino-5-sulfamoylbenzoic acid, followed by treatment with a metal chloride. google.com This suggests a viable route where a precursor like 2-amino-5-(chlorosulfonyl)benzoic acid could be converted to the target molecule.
Another functional group interconversion strategy could involve the oxidation of a thiol or a related sulfur-containing group at the 2-position of 5-chlorobenzoic acid to the corresponding sulfonyl chloride.
These multi-step sequences, while potentially longer, can offer advantages in terms of regioselectivity and the ability to build the molecule from more readily available or diverse starting materials.
Table 3: Key Functional Group Interconversions in Synthesis
| Starting Functional Group | Target Functional Group | Reaction | Key Reagents |
|---|---|---|---|
| Amino (-NH2) | Chloro (-Cl) | Sandmeyer Reaction | NaNO2, HCl, CuCl |
| Amino (-NH2) | Chlorosulfonyl (-SO2Cl) | Diazotization followed by sulfonyl chloride formation | NaNO2, H+, SO2, Cu catalyst |
Multi-step Synthetic Sequences for Regioselective Formation
The regioselective formation of this compound is predominantly achieved through the direct chlorosulfonation of 2-chlorobenzoic acid. This process is a classic example of an electrophilic aromatic substitution reaction, where the regiochemistry is dictated by the directing effects of the substituents already present on the benzene (B151609) ring.
The primary and most widely documented synthetic route involves the reaction of 2-chlorobenzoic acid with an excess of chlorosulfonic acid. prepchem.com The substituents on the aromatic ring—a chloro group at position 2 and a carboxylic acid group at position 1—control the position of the incoming chlorosulfonyl group (-SO₂Cl). The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Both groups direct the electrophile to the C5 position (para to the chlorine and meta to the carboxylic acid), thus ensuring a high degree of regioselectivity for the desired product.
A typical laboratory-scale synthesis proceeds as follows:
Reaction Setup : 2-chlorobenzoic acid is added to a significant excess of chlorosulfonic acid in a reaction vessel. prepchem.com
Heating : The mixture is heated, typically within a temperature range of 90°C to 100°C, for several hours to ensure the reaction goes to completion. prepchem.com
Quenching : After the heating phase, the reaction mixture is cooled to room temperature. It is then carefully and slowly poured into a mixture of ice and water. prepchem.com This step is highly exothermic and must be performed with caution to maintain a low temperature, typically below 10°C, to precipitate the product and decompose the excess chlorosulfonic acid.
Isolation : The precipitated solid product is collected by filtration and washed thoroughly with cold water to remove residual acids. prepchem.com
This sequence yields the crude this compound, which then requires further purification.
| Reaction Step | Reagents | Typical Conditions | Purpose |
| Chlorosulfonation | 2-chlorobenzoic acid, Chlorosulfonic acid | 90°-100° C, 5 hours | Introduction of the chlorosulfonyl group at the C5 position. prepchem.com |
| Quenching | Ice/Water | Maintained below 10° C | Precipitation of the product and decomposition of excess reagent. prepchem.com |
| Isolation | Filtration | - | Collection of the crude solid product. prepchem.com |
Purification and Isolation Techniques for High-Purity Compound
Advanced Crystallization and Chromatographic Methods for Research-Scale Preparation
Achieving high purity for this compound is critical for its use in further synthetic applications. Following initial isolation, the crude product is subjected to rigorous purification techniques.
Crystallization: Recrystallization is a common and effective method for purifying the compound. A solvent system is chosen where the desired compound has high solubility at elevated temperatures but low solubility at room or lower temperatures, while impurities remain soluble. A documented procedure involves dissolving the crude, wet product in an organic solvent like diethyl ether. prepchem.com The ether solution is then washed with a saturated aqueous sodium chloride solution (brine) to remove water-soluble impurities and dried over an anhydrous drying agent such as magnesium sulfate. prepchem.com The pure product is induced to crystallize by concentrating the ether solution while gradually adding a non-solvent, such as hexane (B92381). The resulting crystalline solid is collected by filtration, washed with hexane, and dried to yield the high-purity product. prepchem.com
Chromatographic Methods: For achieving exceptionally high purity, especially on a research scale, chromatographic techniques are employed. nih.gov
Column Chromatography : This technique is highly effective for separating the target compound from impurities. For compounds like this compound and its derivatives, silica (B1680970) gel is a common stationary phase. google.com A suitable eluent system, often a mixture of a non-polar solvent like benzene or hexane and a more polar solvent like acetic acid or ethyl acetate (B1210297), is used to pass the mixture through the column, allowing for the separation of components based on their differential adsorption to the silica. google.com
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful analytical and preparative tool for assessing purity and for isolating high-purity compounds. sielc.com A reverse-phase HPLC method is typically suitable for benzoic acid derivatives. ekb.eg In this setup, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid for better peak shape. sielc.com This method allows for the separation of the target compound from closely related impurities.
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Principle of Separation |
| Recrystallization | Not Applicable | Diethyl ether / Hexane | Differential solubility at varying temperatures. prepchem.com |
| Column Chromatography | Silica Gel | Benzene / Acetic Acid | Differential adsorption to the stationary phase. google.com |
| Reverse-Phase HPLC | C18-bonded silica | Acetonitrile / Water / Formic Acid | Differential partitioning between stationary and mobile phases. sielc.comekb.eg |
Strategies for Mitigating Side-Product Formation
The synthesis of this compound, while regioselective, can be accompanied by the formation of side-products. Effective mitigation strategies focus on controlling reaction parameters and handling procedures.
Control of Reaction Temperature : The temperature of the chlorosulfonation reaction is a critical parameter. Deviation from the optimal range (e.g., 90°-100° C) can lead to incomplete reactions or the formation of isomeric byproducts. prepchem.com Maintaining a consistent temperature ensures the highest possible conversion to the desired 5-chloro isomer.
Purity of Starting Materials : The purity of the starting 2-chlorobenzoic acid is paramount. The presence of other isomers, such as 3-chlorobenzoic acid or 4-chlorobenzoic acid, will inevitably lead to the formation of the corresponding isomeric chlorosulfonated products, which can be difficult to separate from the desired compound.
Careful Quenching : The sulfonyl chloride functional group is susceptible to hydrolysis back to the corresponding sulfonic acid, especially in the presence of water at elevated temperatures. chegg.com The strategy of pouring the reaction mixture slowly into a large volume of an ice-water slurry is crucial. prepchem.com This ensures that the temperature remains low during the decomposition of excess chlorosulfonic acid, minimizing the hydrolysis of the product's sulfonyl chloride group. Rapid or uncontrolled addition to water could cause localized heating, promoting this undesired side reaction.
Stoichiometry and Reaction Time : Using a large excess of chlorosulfonic acid helps to drive the reaction to completion. However, the reaction time must be optimized. Insufficient time will leave unreacted starting material, while excessively long reaction times at high temperatures could potentially lead to degradation or the formation of other byproducts, such as diphenyl sulfones.
By implementing these control strategies, the formation of side-products can be significantly minimized, leading to a higher yield and purity of the final this compound.
Investigation of the Reactivity and Derivatization Chemistry of 5 Chloro 2 Chlorosulfonylbenzoic Acid
Nucleophilic Substitution Reactions at the Chlorosulfonyl Moiety
The chlorosulfonyl group (-SO₂Cl) is a potent electrophile, rendering the sulfur atom susceptible to attack by various nucleophiles. This reactivity is the basis for the formation of sulfonamides, thiosulfonates, and sulfonate esters, which are classes of compounds with significant applications in medicinal chemistry and materials science.
Amine-Mediated Sulfonamide Formation
The reaction of 5-Chloro-2-chlorosulfonylbenzoic acid with primary or secondary amines is a robust method for the synthesis of sulfonamides. This nucleophilic acyl substitution reaction typically proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.comekb.eg The choice of solvent and base can be tailored depending on the reactivity of the amine. Common bases include pyridine, triethylamine, or inorganic bases like sodium carbonate. mdpi.comekb.eg
For instance, the reaction with ammonia (B1221849) in a polar solvent under heating yields the corresponding primary sulfonamide. google.com This transformation is foundational for building more complex molecular architectures. The reaction is generally high-yielding and can be applied to a wide variety of aliphatic and aromatic amines.
| Amine Nucleophile | Base | Solvent | Product |
| Ammonia (NH₃) | (Excess) | Water or Dichloromethane | 5-Chloro-2-(aminosulfonyl)benzoic acid |
| Aniline (C₆H₅NH₂) | Pyridine | Dichloromethane | 5-Chloro-2-(N-phenylsulfamoyl)benzoic acid |
| Diethylamine ((C₂H₅)₂NH) | Triethylamine | Tetrahydrofuran (B95107) | 5-Chloro-2-(N,N-diethylsulfamoyl)benzoic acid |
| Morpholine | Sodium Carbonate | Water/Dioxane | 5-Chloro-2-(morpholinosulfonyl)benzoic acid |
This table presents illustrative examples of sulfonamide formation based on general reaction principles.
Thiol-Mediated Thiosulfonate Synthesis
In a reaction analogous to sulfonamide formation, the chlorosulfonyl group can react with thiols (mercaptans) to form thiosulfonates. This reaction involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. This conversion is a key step in the synthesis of compounds containing the S-S(O)₂ linkage. nih.gov Thiyl radical-mediated reactions can also be a pathway for the synthesis of related thioesters under specific conditions. researchgate.net
| Thiol Nucleophile | Base | Solvent | Product |
| Ethanethiol (C₂H₅SH) | Sodium Hydroxide (B78521) | Ethanol | S-Ethyl 4-chloro-2-carboxybenzenethiosulfonate |
| Thiophenol (C₆H₅SH) | Potassium Carbonate | Acetonitrile (B52724) | S-Phenyl 4-chloro-2-carboxybenzenethiosulfonate |
| Benzyl Mercaptan (C₆H₅CH₂SH) | Triethylamine | Dichloromethane | S-Benzyl 4-chloro-2-carboxybenzenethiosulfonate |
This table presents illustrative examples of thiosulfonate synthesis based on general reaction principles.
Hydrolysis and Alcoholysis Reactions
The chlorosulfonyl moiety readily undergoes hydrolysis in the presence of water to yield the corresponding sulfonic acid, 5-chloro-2-sulfobenzoic acid. youtube.comyoutube.com This reaction is typically rapid and exothermic.
Similarly, reaction with alcohols, a process known as alcoholysis, results in the formation of sulfonate esters. youtube.comyoutube.com The reaction mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile. nih.gov These reactions are often performed in the presence of a non-nucleophilic base like pyridine, which serves to catalyze the reaction and scavenge the HCl produced.
| Nucleophile | Base (optional) | Product |
| Water (H₂O) | None | 5-Chloro-2-sulfobenzoic acid |
| Methanol (B129727) (CH₃OH) | Pyridine | Methyl 5-chloro-2-(sulfonoxy)benzoate |
| Ethanol (C₂H₅OH) | Pyridine | Ethyl 5-chloro-2-(sulfonoxy)benzoate |
| Isopropanol ((CH₃)₂CHOH) | Pyridine | Isopropyl 5-chloro-2-(sulfonoxy)benzoate |
This table presents the products of hydrolysis and alcoholysis based on established reactivity patterns.
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group of this compound can be converted into a variety of other functional groups, including esters and amides, or it can be reduced to a primary alcohol. These transformations require careful selection of reagents to avoid unintended reactions at the sensitive chlorosulfonyl group.
Esterification and Amidation Reactions
Esterification of the carboxylic acid can be achieved under various conditions. Classic Fischer esterification, involving heating the acid with an alcohol in the presence of a strong acid catalyst, is a potential route. However, direct acylation methods that avoid harsh acidic conditions may be preferable to preserve the chlorosulfonyl group. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate ester and amide formation under mild conditions. bohrium.comnih.gov
Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. nih.gov This transformation is fundamental in peptide synthesis and the creation of various pharmaceuticals. Direct thermal condensation of the carboxylic acid and amine is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated using a coupling agent. bohrium.comorganic-chemistry.org
| Reagent(s) | Reaction Type | Product |
| Methanol, H₂SO₄ (cat.) | Fischer Esterification | Methyl 5-chloro-2-(chlorosulfonyl)benzoate |
| Benzyl alcohol, DCC, DMAP | Steglich Esterification | Benzyl 5-chloro-2-(chlorosulfonyl)benzoate |
| Propylamine, HATU, DIPEA | Amidation | 5-Chloro-2-(chlorosulfonyl)-N-propylbenzamide |
| Aniline, EDC, HOBt | Amidation | 5-Chloro-2-(chlorosulfonyl)-N-phenylbenzamide |
This table illustrates common methods for the esterification and amidation of the carboxylic acid group.
Reduction to Alcohol and Further Derivatization
The carboxylic acid group can be reduced to a primary alcohol, yielding (4-chloro-2-(hydroxymethyl)phenyl)sulfonyl chloride. This transformation requires potent reducing agents. britannica.com Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids, but it will also readily reduce the chlorosulfonyl group. youtube.comlibretexts.org
A more chemoselective reagent, such as borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), can selectively reduce the carboxylic acid in the presence of other functional groups like sulfonyl chlorides. youtube.com This selectivity is crucial for isolating the desired alcohol without altering the chlorosulfonyl moiety.
The resulting primary alcohol is itself a versatile functional group. It can be further derivatized through oxidation to an aldehyde, conversion to an alkyl halide, or etherification, opening pathways to a new range of compounds.
| Reducing Agent | Primary Product | Potential Further Derivatization |
| Borane (BH₃·THF) | (4-chloro-2-(hydroxymethyl)phenyl)sulfonyl chloride | Oxidation to aldehyde, Etherification, Halogenation |
| Lithium Aluminum Hydride (LiAlH₄) | (4-chloro-2-(hydroxymethyl)phenyl)methanethiol (via reduction of both groups) | - |
This table outlines the reduction of the carboxylic acid functionality and subsequent synthetic possibilities.
Reactivity of the Aromatic Ring System
The reactivity of the aromatic ring in this compound is governed by the electronic properties of its three substituents: the chloro group, the carboxylic acid group, and the chlorosulfonyl group. Both the carboxylic acid and the chlorosulfonyl groups are strongly deactivating and meta-directing for electrophilic aromatic substitution reactions due to their electron-withdrawing nature. The chloro group, while also deactivating due to its inductive effect, is an ortho-, para-director because of the electron-donating resonance effect of its lone pairs. The interplay of these directing effects dictates the regioselectivity of substitution reactions on the aromatic ring.
Electrophilic Aromatic Substitution Studies (Controlled Conditions)
While specific experimental studies on the electrophilic aromatic substitution (EAS) of this compound are not extensively documented in publicly available literature, the regiochemical outcome of such reactions can be predicted based on the established directing effects of the individual substituents. The aromatic ring is significantly deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups.
The directing effects of the substituents are as follows:
-COOH (Carboxylic acid): Meta-directing, deactivating.
-SO₂Cl (Chlorosulfonyl): Meta-directing, deactivating.
-Cl (Chloro): Ortho-, para-directing, deactivating.
The positions on the aromatic ring relative to the existing substituents are numbered as follows:
Position 3: Ortho to the -COOH group and meta to the -Cl and -SO₂Cl groups.
Position 4: Para to the -COOH group, ortho to the -Cl group, and meta to the -SO₂Cl group.
Position 6: Ortho to the -Cl and -SO₂Cl groups, and meta to the -COOH group.
Considering the directing effects, an incoming electrophile would be directed to the positions meta to the -COOH and -SO₂Cl groups, which are positions 3 and 5. However, position 5 is already substituted with a chloro group. The chloro group directs ortho and para, which would be positions 4 and 6, and position 2 (already substituted).
Therefore, the most likely positions for electrophilic attack are positions 3, 4, and 6. The powerful meta-directing influence of the carboxyl and chlorosulfonyl groups would likely dominate, favoring substitution at position 3. However, the ortho-, para-directing chloro group could lead to some substitution at positions 4 and 6. The significant steric hindrance at position 6, being ortho to two bulky groups, would likely make it the least favored site.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Directing Effect from -COOH (at C2) | Directing Effect from -SO₂Cl (at C2) | Directing Effect from -Cl (at C5) | Overall Predicted Favorability |
| 3 | Meta (Favorable) | Meta (Favorable) | Meta (Unfavorable) | Most Favorable |
| 4 | Para (Unfavorable) | Meta (Favorable) | Ortho (Favorable) | Moderately Favorable |
| 6 | Meta (Favorable) | Ortho (Unfavorable) | Ortho (Favorable) | Least Favorable (Steric Hindrance) |
Under controlled conditions, forcing an electrophilic aromatic substitution reaction would likely require harsh reagents and high temperatures due to the deactivated nature of the ring. Common EAS reactions and their predicted outcomes are:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) primarily at the 3-position.
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would be expected to yield the 3-halo derivative.
Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H), again, most likely at the 3-position.
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are unlikely to proceed due to the strongly deactivated ring. The Lewis acid catalyst would likely coordinate with the electron-rich oxygen atoms of the carboxylic acid and chlorosulfonyl groups, further deactivating the ring.
Metal-Catalyzed Cross-Coupling Reactions (Excluding Biological Context)
The structure of this compound presents two potential sites for metal-catalyzed cross-coupling reactions: the C-Cl bond and the S-Cl bond of the chlorosulfonyl group. Aryl chlorides and aryl sulfonyl chlorides are known to participate in various palladium-, nickel-, and copper-catalyzed coupling reactions.
The reactivity of the C-Cl bond at the 5-position allows for the formation of new carbon-carbon and carbon-heteroatom bonds. The chlorosulfonyl group can also undergo coupling reactions, typically with desulfonation.
Potential Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent (e.g., a boronic acid or ester) and an aryl halide is a powerful tool for forming C-C bonds. Reaction at the C-Cl bond of this compound with an arylboronic acid would lead to the corresponding biaryl derivative. The sulfonyl chloride moiety might also react under certain conditions.
Heck Reaction: The palladium-catalyzed reaction of an aryl halide with an alkene can be used to introduce a vinyl group onto the aromatic ring at the 5-position.
Sonogashira Coupling: This reaction, catalyzed by palladium and copper, couples an aryl halide with a terminal alkyne, providing a route to 5-alkynyl-2-chlorosulfonylbenzoic acid derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. This would allow for the introduction of various amino groups at the 5-position.
Stille Coupling: This reaction utilizes organotin reagents to form C-C bonds with aryl halides, offering another avenue for derivatization at the C-5 position.
The relative reactivity of the C-Cl and S-Cl bonds in these reactions would depend on the specific catalyst system and reaction conditions employed. Selective activation of one site over the other could potentially be achieved by careful choice of the metal catalyst, ligands, and reaction parameters.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Bond Formed | Potential Product at C5 |
| Suzuki-Miyaura | R-B(OH)₂ | C-C | 5-Aryl/Alkyl-2-chlorosulfonylbenzoic acid |
| Heck | Alkene | C-C | 5-Vinyl-2-chlorosulfonylbenzoic acid |
| Sonogashira | Alkyne | C-C | 5-Alkynyl-2-chlorosulfonylbenzoic acid |
| Buchwald-Hartwig | R₂NH | C-N | 5-(Dialkylamino)-2-chlorosulfonylbenzoic acid |
| Stille | R-Sn(Alkyl)₃ | C-C | 5-Aryl/Alkyl-2-chlorosulfonylbenzoic acid |
Synthesis of Novel Derivatives and Analogues
The chemical scaffold of this compound is a key intermediate in the synthesis of various compounds, most notably the diuretic drug furosemide. The design and synthesis of novel derivatives and analogues are driven by the desire to explore new chemical space and to develop compounds with tailored properties.
Design Principles for Derivative Synthesis Based on Research Objectives
The synthesis of derivatives from this compound is guided by specific research objectives. A primary goal in medicinal chemistry has been the development of new diuretic agents with improved efficacy, duration of action, or side-effect profiles compared to existing drugs like furosemide.
Key Design Principles:
Modification of the Sulfonamide Group: The chlorosulfonyl group is a highly reactive handle for the introduction of a wide variety of amines, leading to the formation of sulfonamides. The nature of the amine substituent can significantly impact the biological activity. For instance, in the synthesis of furosemide, the introduction of furfurylamine (B118560) is crucial for its diuretic effect. Research in this area explores the substitution with different aliphatic, aromatic, and heterocyclic amines to modulate the compound's interaction with its biological target.
Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted into esters, amides, or other functional groups to alter the compound's physicochemical properties, such as lipophilicity and metabolic stability.
Substitution at the C-5 Position: As discussed in the cross-coupling section, the chloro group at the 5-position can be replaced with various other substituents to probe structure-activity relationships.
Bioisosteric Replacement: This principle involves replacing a functional group with another that has similar steric and electronic properties but may lead to improved pharmacological or pharmacokinetic characteristics. For example, the carboxylic acid could be replaced with a tetrazole or other acidic bioisosteres.
Exploration of Diverse Functional Group Introductions
The versatile reactivity of the functional groups in this compound allows for the introduction of a wide array of new functionalities.
Sulfonamide Formation: The reaction of the chlorosulfonyl group with primary or secondary amines is the most common derivatization. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. A vast library of sulfonamides can be generated by varying the amine component.
Example Reaction: this compound + R₂NH → 5-Chloro-2-(N,N-dialkylsulfamoyl)benzoic acid + HCl
Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.
Example Reaction: this compound + ROH --(H⁺)--> 5-Chloro-2-chlorosulfonylbenzoyl ester + H₂O
Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride) and then reacted with an amine to form an amide.
Example Reaction:
this compound + SOCl₂ → 5-Chloro-2-chlorosulfonylbenzoyl chloride + SO₂ + HCl
5-Chloro-2-chlorosulfonylbenzoyl chloride + R₂NH → 5-Chloro-2-chlorosulfonylbenzamide + HCl
Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), which would also likely reduce the sulfonyl chloride.
Table 3: Examples of Functional Group Transformations on this compound
| Functional Group | Reagent(s) | Resulting Functional Group |
| -SO₂Cl | RNH₂ | -SO₂NHR (Sulfonamide) |
| -SO₂Cl | R₂NH | -SO₂NR₂ (Sulfonamide) |
| -COOH | ROH, H⁺ | -COOR (Ester) |
| -COOH | 1. SOCl₂ 2. RNH₂ | -CONHR (Amide) |
| -COOH | 1. SOCl₂ 2. R₂NH | -CONR₂ (Amide) |
The combination of these transformations allows for the creation of a diverse range of derivatives with potentially novel chemical and biological properties.
Computational and Theoretical Studies on 5 Chloro 2 Chlorosulfonylbenzoic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Molecular Orbital Analysis and Charge Distribution
A molecular orbital (MO) analysis for 5-Chloro-2-chlorosulfonylbenzoic acid would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of the molecule's kinetic stability and chemical reactivity. The charge distribution, often visualized through electrostatic potential maps, would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.
No specific data on the HOMO-LUMO gap or detailed charge distribution for this compound has been reported in the literature.
Conformational Analysis and Energetic Minima
Conformational analysis is performed to identify the most stable three-dimensional arrangements of a molecule. By rotating the single bonds, researchers can map the potential energy surface and locate the energetic minima, which correspond to the most probable conformations of the molecule. For this compound, this would involve studying the rotation around the C-C and C-S bonds connecting the carboxylic acid and chlorosulfonyl groups to the benzene (B151609) ring.
Specific energetic minima and the rotational barriers for the different conformers of this compound have not been computationally determined in published studies.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. It allows for the study of transient species like transition states and intermediates, providing a detailed picture of the reaction pathway.
Transition State Analysis for Key Transformations
For any chemical transformation involving this compound, a transition state analysis would be essential to understand the reaction mechanism. This involves locating the geometry of the highest energy point along the reaction coordinate. The properties of the transition state structure provide valuable information about the nature of the bond-breaking and bond-forming processes.
There are no published computational studies that analyze the transition states for reactions involving this compound.
Activation Energy Calculations and Reaction Pathway Mapping
The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the rate of a chemical reaction. Computational methods can be used to calculate this energy barrier. By mapping the entire reaction pathway, including all intermediates and transition states, a comprehensive understanding of the reaction's feasibility and kinetics can be achieved.
Activation energy calculations and detailed reaction pathway maps for transformations of this compound are not available in the scientific literature.
Structure-Reactivity Correlation Derived from Theoretical Data
By combining the insights gained from electronic structure analysis and reaction mechanism modeling, a structure-reactivity correlation can be established. This would involve linking the calculated electronic properties (like charge distribution and orbital energies) and steric factors (from conformational analysis) of this compound to its observed or predicted chemical reactivity.
Due to the lack of theoretical data, a structure-reactivity correlation for this compound cannot be formulated.
Advanced Analytical Characterization Techniques for Research on 5 Chloro 2 Chlorosulfonylbenzoic Acid and Its Derivatives
Spectroscopic Methods for Structural Elucidation
The unambiguous determination of the chemical structure of 5-Chloro-2-chlorosulfonylbenzoic acid and its derivatives relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework.
¹H NMR: In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing chloro, carboxyl, and chlorosulfonyl substituents. The carboxylic acid proton is highly deshielded and would appear as a broad singlet significantly further downfield, often above 10 ppm. docbrown.info The specific splitting patterns of the three aromatic protons would provide definitive information on their relative positions on the benzene (B151609) ring. For instance, a doublet of doublets, a doublet, and another doublet would be expected, with coupling constants indicating their ortho, meta, and para relationships.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the carboxyl carbon. The carboxyl carbon (C=O) is typically found in the 165-175 ppm region. docbrown.info The aromatic carbons directly attached to the electron-withdrawing groups (carboxyl, chloro, and chlorosulfonyl) would be deshielded and appear at higher chemical shifts compared to the other ring carbons. nih.gov The carbon bearing the chlorosulfonyl group would be significantly downfield.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic ring, confirming their positions. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton.
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H NMR | -COOH | > 10 (broad singlet) | Highly deshielded, may exchange with D₂O. |
| Ar-H | ~8.2 (doublet) | Specific shifts and coupling patterns depend on the precise electronic environment. docbrown.inforsc.org | |
| Ar-H | ~7.9 (doublet of doublets) | ||
| Ar-H | ~7.7 (doublet) | ||
| ¹³C NMR | C=O | ~168 | Carboxylic acid carbon. docbrown.info |
| C-SO₂Cl | ~142 | Aromatic carbon shifts are influenced by all substituents. nih.gov | |
| C-COOH | ~135 | ||
| C-Cl | ~134 | ||
| Ar-C | ~132 | ||
| Ar-C | ~131 | ||
| Ar-C | ~128 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition of the parent molecule and its fragments.
For this compound (C₇H₄Cl₂O₄S), the molecular ion peak [M]⁺• would be observed, along with characteristic isotope peaks for the two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in a distinctive M, M+2, and M+4 pattern. miamioh.edu
The fragmentation pattern in MS provides valuable structural information. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45), leading to the formation of a benzoyl cation. docbrown.info For this compound, additional fragmentation is expected from the chlorosulfonyl group. This can include the loss of a chlorine atom (-Cl), sulfur dioxide (-SO₂), or the entire chlorosulfonyl radical (-SO₂Cl). nih.govnih.gov Analysis of these fragments helps to piece together the molecule's structure. Techniques like GC-MS and LC-MS are used to separate components of a mixture before they enter the mass spectrometer, making them ideal for reaction monitoring and purity analysis.
| Fragment Ion Formula | Proposed Loss | Notes |
|---|---|---|
| [C₇H₄Cl₂O₄S]⁺• | Molecular Ion (M⁺•) | Will exhibit a characteristic isotopic pattern due to two chlorine atoms. |
| [C₇H₃Cl₂O₃S]⁺ | -OH | Loss of hydroxyl radical from the carboxylic acid. docbrown.info |
| [C₆H₄Cl₂O₂S]⁺• | -CO₂ | Decarboxylation of the molecular ion. |
| [C₇H₄ClO₄S]⁺ | -Cl | Loss of a chlorine atom from the sulfonyl chloride group. |
| [C₇H₄Cl₂O₂]⁺• | -SO₂ | Loss of sulfur dioxide from the molecular ion. |
| [C₇H₄ClO₂]⁺ | -SO₂Cl | Loss of the chlorosulfonyl radical. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibration of its bonds.
The IR spectrum of this compound would display several key absorption bands. The carboxylic acid functional group is identified by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band around 1700 cm⁻¹. docbrown.info The presence of the sulfonyl chloride group is confirmed by two strong characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically appearing near 1375 cm⁻¹ and 1180 cm⁻¹, respectively. nih.gov Additionally, absorptions related to the aromatic ring, such as C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region, would be present. researchgate.net C-Cl stretching vibrations are typically observed in the fingerprint region (below 800 cm⁻¹).
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| C-H stretch | Aromatic | 3000 - 3100 | Medium |
| C=O stretch | Carboxylic Acid | 1680 - 1720 | Strong, Sharp |
| C=C stretch | Aromatic | 1450 - 1600 | Medium to Weak |
| S=O asymmetric stretch | Sulfonyl Chloride | ~1375 | Strong |
| S=O symmetric stretch | Sulfonyl Chloride | ~1180 | Strong |
| C-Cl stretch | Aryl Halide | < 800 | Medium to Strong |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment and effective monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC is the most common mode used for this type of analysis. ekb.eg
In a typical setup, a C18 (octadecylsilyl) column is used as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous solvent (often with an acid modifier like formic or phosphoric acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comacs.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities.
Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs strongly in the UV region (typically around 230-280 nm). nih.gov A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, which aids in peak identification and purity assessment. By integrating the area of the peaks in the chromatogram, the relative purity of the sample can be determined with high precision. This technique is invaluable for monitoring the consumption of starting materials and the formation of the product during a chemical synthesis. rsc.org
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ekb.eg |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid sielc.comacs.org |
| Mobile Phase B | Acetonitrile or Methanol sielc.com |
| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detector | UV/PDA at ~254 nm mdpi.com |
| Column Temperature | 25 - 40 °C acs.org |
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. epa.gov Due to the low volatility and high polarity of this compound, direct analysis by GC is challenging. The high temperatures required in the GC injector and column could lead to decomposition of the thermally labile sulfonyl chloride and carboxylic acid groups.
To overcome this, derivatization is typically required to convert the non-volatile analyte into a more volatile and thermally stable derivative. A common approach is esterification of the carboxylic acid group, for example, by reaction with methanol or a silylating agent to form a methyl ester or silyl (B83357) ester, respectively. This derivatization step significantly increases the volatility of the compound, making it amenable to GC analysis.
Once derivatized, the sample can be injected into the GC, where it is separated on a capillary column (e.g., a DB-5 or similar non-polar column). Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds. epa.gov For definitive identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred method, as it provides both retention time and mass spectral data for each separated component. researchgate.net
Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for qualitatively monitoring the progress of chemical reactions. nih.govrjpbcs.com Its simplicity and speed make it an ideal first-line analytical tool in synthetic chemistry. nih.gov In the context of reactions involving this compound, TLC is invaluable for tracking the conversion of the starting material into its desired derivatives.
Methodology:
The fundamental principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov For the analysis of this compound and its derivatives, a typical TLC setup would involve:
Stationary Phase: Silica (B1680970) gel (SiO₂) coated on a glass or aluminum plate is the most common stationary phase due to its polarity. nih.gov
Sample Application: A dilute solution of the reaction mixture is spotted onto the baseline of the TLC plate. It is crucial to also spot the starting material (this compound) and, if available, the pure product as references.
Mobile Phase (Eluent): The choice of eluent is critical and depends on the polarity of the compounds being separated. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The optimal solvent system is determined empirically to achieve a good separation between the starting material, product(s), and any intermediates or byproducts.
Development: The TLC plate is placed in a sealed chamber containing the mobile phase. The solvent moves up the plate by capillary action, carrying the components of the mixture at different rates. rjpbcs.com
Visualization: After the solvent front has reached a sufficient height, the plate is removed and dried. The separated spots are then visualized. Since this compound and many of its organic derivatives contain aromatic rings, they can often be visualized under ultraviolet (UV) light (typically at 254 nm). nih.gov Alternatively, chemical staining agents can be used. nih.govepfl.ch For instance, a p-dimethylaminobenzaldehyde spray can be used for the detection of sulfonamides that might be formed from the chlorosulfonyl group. epfl.ch
Interpreting Results for Reaction Monitoring:
By comparing the spots of the reaction mixture to the reference spots, a chemist can assess the progress of the reaction.
At the beginning of the reaction (t=0): A prominent spot corresponding to the starting material (this compound) will be visible.
As the reaction proceeds: The intensity of the starting material spot will decrease, while a new spot corresponding to the product will appear and intensify.
Upon completion of the reaction: The spot for the starting material should ideally disappear completely, leaving only the product spot.
The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification purposes.
| Compound | Expected Rf Range (Hypothetical) | Visualization Method |
| This compound | 0.2 - 0.4 | UV (254 nm) |
| Amide Derivative | 0.5 - 0.7 | UV (254 nm), p-dimethylaminobenzaldehyde |
| Ester Derivative | 0.6 - 0.8 | UV (254 nm) |
This table presents hypothetical Rf values for illustrative purposes. Actual values are dependent on the specific TLC conditions.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (RP-UHPLC/MS/MS) in Derivatization Research
For a more detailed and quantitative analysis of the derivatives of this compound, a more powerful technique such as Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is employed. This method offers high resolution, sensitivity, and specificity, making it ideal for complex mixture analysis and trace-level detection. nih.govrsc.org A reversed-phase (RP) setup is commonly used for the separation of moderately polar to non-polar compounds.
In derivatization research, this compound can act as a reagent to "tag" other molecules, thereby improving their chromatographic or mass spectrometric properties. Conversely, the chlorosulfonyl group of this compound itself is highly reactive and can be used to synthesize a variety of derivatives, such as sulfonamides and sulfonic esters. The analysis of these derivatives by RP-UHPLC/MS/MS provides crucial structural and quantitative information.
A study on the similar compound, 3-(chlorosulfonyl)benzoic acid, used as a derivatizing agent for lipids, provides a strong model for the type of RP-UHPLC/MS/MS analysis that would be applied to derivatives of this compound. nih.govacs.org
Methodology:
Derivatization: The target molecules containing functional groups like hydroxyls or amines are reacted with this compound to form sulfonic esters or sulfonamides, respectively. nih.gov
Chromatographic Separation (RP-UHPLC): The derivatized sample is injected into the UHPLC system.
Stationary Phase: A C18 column is a common choice for reversed-phase chromatography, where the stationary phase is non-polar.
Mobile Phase: A gradient elution is typically used, starting with a higher polarity mobile phase (e.g., water with a small amount of acetonitrile and additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol). nih.gov This allows for the separation of a wide range of derivatives with different polarities.
Detection (Tandem Mass Spectrometry - MS/MS): As the separated derivatives elute from the column, they are introduced into the mass spectrometer.
Ionization: Electrospray ionization (ESI) is a common technique used to generate ions from the eluting molecules. The derivatives of this compound are expected to ionize well in negative ion mode due to the acidic proton on the benzoic acid moiety. nih.gov
Mass Analysis: In a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF), the first mass analyzer (MS1) selects the precursor ion (the ionized molecule of the derivative). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process of selecting a precursor ion and analyzing its fragments is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) and provides very high selectivity and sensitivity. nih.govacs.org
Research Findings from Analogous Systems:
Based on the research utilizing 3-(chlorosulfonyl)benzoic acid, the following can be inferred for the analysis of this compound derivatives:
High Sensitivity: The derivatization process can significantly enhance the detection limits, allowing for the analysis of trace amounts of the original target molecules. nih.govacs.org
Structural Information: The fragmentation pattern in the MS/MS spectrum provides valuable structural information. For instance, a characteristic fragment ion corresponding to the 5-Chloro-2-sulfobenzoic acid part of the molecule would be expected, confirming the presence of the derivative. nih.gov
Isomer Separation: RP-UHPLC is capable of separating isomers, which is crucial when the derivatized molecules have different substitution patterns. nih.govacs.org
| Parameter | Typical Condition/Value | Purpose |
| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Reversed-phase separation of derivatives |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase |
| Flow Rate | 0.2 - 0.5 mL/min | Optimized for UHPLC column dimensions |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Efficient ionization of the acidic derivatives |
| MS/MS Transition | [M-H]- -> Characteristic Fragment Ions | Selective and sensitive detection of derivatives |
This table provides typical parameters for an RP-UHPLC/MS/MS method based on analogous systems and serves as a starting point for method development.
Results and Discussion: Synthesis of 5 Chloro 2 Chlorosulfonylbenzoic Acid
Presentation of Optimized Synthetic Protocols and Achieved Yields
The primary and most optimized method for the synthesis of 5-chloro-2-chlorosulfonylbenzoic acid involves the direct chlorosulfonation of 2-chlorobenzoic acid. This process is valued for its straightforwardness and relatively high yield.
A representative optimized protocol is as follows: A mixture of 2-chlorobenzoic acid and an excess of chlorosulfonic acid is heated. prepchem.com The reaction is typically maintained at a temperature range of 90°-100° C for approximately 5 hours to ensure the completion of the reaction. prepchem.com Upon cooling, the reaction mixture is carefully poured into a mixture of ice and water to precipitate the product. prepchem.com The crude product is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system, such as diethyl ether and hexane (B92381), to yield the final product with a high degree of purity. prepchem.com
Detailed findings from a specific experimental procedure are presented in the interactive data table below:
| Parameter | Value | Reference |
| Starting Material | 2-Chlorobenzoic acid | prepchem.com |
| Reagent | Chlorosulfonic acid | prepchem.com |
| Reaction Temperature | 90°-100° C | prepchem.com |
| Reaction Time | 5 hours | prepchem.com |
| Achieved Yield | 76.8% | prepchem.com |
| Melting Point | 149°-151° C | prepchem.com |
Comparative Analysis of Different Synthetic Strategies
While the direct chlorosulfonation of 2-chlorobenzoic acid is the most common approach, other synthetic strategies have been considered for the production of related compounds, which can be adapted for the synthesis of this compound.
One alternative strategy involves a multi-step process starting from a different precursor. For instance, a process for synthesizing 2-chloro-5-sulfamoylbenzoic acids begins with the diazotization of 2-amino-5-sulfamoylbenzoic acid, followed by treatment with a metal chloride. google.com This suggests a potential, albeit more complex, route where an amino group is converted to a chloro group after the sulfamoyl group has been introduced. This contrasts with the more direct approach of introducing the chlorosulfonyl group onto a pre-existing chlorinated benzene (B151609) ring.
Another point of comparison comes from the synthesis of analogous compounds. For example, the synthesis of 5-chlorosulphonyl-2-methoxy benzoic acid from o-anisic acid and chlorosulfonic acid follows a similar direct sulfonylation pathway. prepchem.com This highlights the versatility of chlorosulfonic acid as a reagent for the sulfonation of various substituted benzoic acids.
The following table provides a comparative overview of different synthetic strategies:
| Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |
| Direct Chlorosulfonation | 2-Chlorobenzoic acid | Chlorosulfonic acid | High yield, one-step reaction prepchem.com | Use of corrosive and hazardous reagent |
| Diazotization Route | 2-Amino-5-sulfamoylbenzoic acid | Sodium nitrite (B80452), Metal chloride | Potential for different substitution patterns | Multi-step, potentially lower overall yield google.com |
| Analogue Synthesis | o-Anisic acid | Chlorosulfonic acid | Demonstrates versatility of the method prepchem.com | Produces a different, though related, compound |
Discussion of Regioselectivity and Stereoselectivity Challenges and Solutions
The synthesis of this compound presents a notable challenge in terms of regioselectivity, which is the control of the position of the incoming chlorosulfonyl group on the benzene ring. Stereoselectivity is not a factor in this synthesis as the target molecule is achiral.
The directing effects of the substituents on the starting material, 2-chlorobenzoic acid, are the primary determinants of the regiochemical outcome. The two substituents, a chloro group and a carboxylic acid group, are both ortho, para-directing deactivators. However, the carboxylic acid group is a meta-directing group with respect to electrophilic aromatic substitution. In the case of chlorosulfonation, an electrophilic aromatic substitution reaction, the incoming electrophile will be directed to specific positions on the benzene ring based on the electronic properties of the existing substituents.
The chloro group at position 2 and the carboxylic acid group at position 1 of the benzene ring guide the incoming chlorosulfonyl group. The chloro group directs incoming electrophiles to the ortho and para positions relative to itself (positions 3 and 5). The carboxylic acid group, being a deactivating group, directs to the meta position (position 3 and 5). The observed product, this compound, indicates that the substitution occurs at the 5-position. This is the para-position relative to the chloro group and the meta-position relative to the carboxylic acid group. This outcome is favored due to the combined directing effects and steric hindrance, which would make substitution at the 3-position (ortho to the chloro group and meta to the carboxylic acid) less favorable.
The solution to achieving the desired regioselectivity lies in the selection of the starting material. By beginning with 2-chlorobenzoic acid, the inherent directing effects of the substituents naturally favor the formation of the 5-substituted product.
Influence of Reaction Conditions on Product Purity and Efficiency
The purity and efficiency of the synthesis of this compound are significantly influenced by several reaction conditions, including temperature, reaction time, and the ratio of reactants.
Reaction Time: The duration of the reaction is also crucial for maximizing the yield. A reaction time of around 5 hours is reported to be effective for the chlorosulfonation of 2-chlorobenzoic acid. prepchem.com Insufficient reaction time will result in a lower yield due to incomplete reaction, while an unnecessarily long reaction time may not significantly increase the yield and could potentially lead to the degradation of the product.
Reactant Ratio: The use of an excess of chlorosulfonic acid is common in this synthesis. This ensures that the 2-chlorobenzoic acid is fully converted to the desired product. The excess chlorosulfonic acid also serves as the reaction solvent in some protocols. The precise ratio of reactants can impact the efficiency of the reaction and the ease of purification of the final product.
The interactive table below summarizes the influence of key reaction conditions:
| Reaction Condition | Effect on Purity and Efficiency |
| Temperature | Optimal range (e.g., 90°-100° C) is crucial; too low leads to slow reaction, too high promotes by-products. prepchem.comgoogle.com |
| Reaction Time | Sufficient time (e.g., 5 hours) is needed for complete reaction; prolonged time may not improve yield. prepchem.com |
| Reactant Ratio | Excess chlorosulfonic acid ensures complete conversion of the starting material. |
Results and Discussion: Reactivity and Novel Derivatization of the Chemical Compound
Scope and Limitations of Nucleophilic Substitution Reactions
The primary site for nucleophilic attack on 5-Chloro-2-chlorosulfonylbenzoic acid is the electrophilic sulfur atom of the chlorosulfonyl group. This functional group readily undergoes substitution reactions with a wide variety of nucleophiles, most notably primary and secondary amines, to yield the corresponding sulfonamides.
Research, particularly documented in patent literature, has demonstrated the successful reaction of this compound with various amine nucleophiles. These reactions are typically performed under mild conditions, highlighting the high reactivity of the sulfonyl chloride. For instance, reactions have been successfully carried out using substituted ethylamines and cyclic amines like piperidine (B6355638) derivatives. google.com The general reaction scheme involves the displacement of the chloride from the sulfonyl group by the amine.
The scope of the reaction is broad, accommodating amines with additional functional groups and varied steric profiles. google.com However, limitations can arise from the presence of the second acidic functional group, the carboxylic acid. While the sulfonyl chloride is significantly more reactive towards amines than the carboxylic acid, strong basic conditions or highly reactive nucleophiles could potentially lead to side reactions, such as deprotonation of the carboxylic acid or competing reactions. The reaction conditions are therefore chosen to favor the selective formation of the sulfonamide. Common methodologies include using an organic solvent such as methylene (B1212753) chloride or a mixed aqueous-organic system with a base like sodium hydroxide (B78521) to neutralize the HCl byproduct. google.com
| Nucleophile | Solvent/Base System | Product Type | Reference |
|---|---|---|---|
| 2-(p-chlorophenyl)ethylamine | Methylene Chloride | N-Substituted Sulfonamide | google.com |
| β,β'-dichlorodiethylamine hydrochloride | Water/Acetone/NaOH | N-Substituted Sulfonamide | google.com |
| 3,5-dimethylpiperidine | Not specified, method cited | N-Substituted Sulfonamide | google.com |
| 4-hydroxypiperidine | Not specified, method cited | N-Substituted Sulfonamide | google.com |
Characterization and Structural Analysis of Novel Derivatives
The synthesis of novel derivatives from this compound necessitates thorough characterization to confirm their structure and purity. Standard analytical techniques are employed for this purpose, including melting point determination, elemental analysis, and spectroscopic methods.
For the sulfonamide derivatives prepared from this starting material, physical and chemical characterization provides key evidence of successful synthesis. For example, the reaction product with 2-(p-chlorophenyl)ethylamine is a crystalline solid with a melting point of 176-178 °C. google.com Elemental analysis of this derivative showed results consistent with the calculated values for the expected molecular formula, C₁₅H₁₃O₄NSCl₂. google.com Similarly, the derivative formed with β,β'-dichlorodiethylamine was found to have a distinct melting point of 161-163 °C. google.com
While detailed spectroscopic data in publicly accessible literature for derivatives of this specific acid is limited, the expected spectral characteristics can be predicted.
Infrared (IR) Spectroscopy: The formation of a sulfonamide would be indicated by the appearance of characteristic S=O stretching bands (typically around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹) and an N-H stretching band (for secondary sulfonamides) around 3300-3200 cm⁻¹. The carboxylic acid O-H and C=O stretches would also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the formation of a sulfonamide with a secondary amine would result in the appearance of a signal for the N-H proton, the chemical shift of which would depend on the solvent and concentration. The aromatic protons of the core structure would show a complex splitting pattern influenced by all substituents. In ¹³C NMR, the carbon atoms attached to the chloro, carboxyl, and sulfonamide groups would exhibit characteristic chemical shifts.
| Derivative Name | Molecular Formula | Melting Point (°C) | Reference |
|---|---|---|---|
| 2-Chloro-5-{[2-(4-chlorophenyl)ethyl]sulfamoyl}benzoic acid | C₁₅H₁₃Cl₂NO₄S | 176-178 | google.com |
| 5-{[Bis(2-chloroethyl)amino]sulfonyl}-2-chlorobenzoic acid | C₁₁H₁₂Cl₃NO₄S | 161-163 | google.com |
| 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic acid | C₁₄H₁₈ClNO₄S | 188-191.5 | google.com |
Elucidation of Structure-Reactivity Relationships in Functional Group Interconversions
The structure of this compound presents two distinct sites for functional group interconversion: the sulfonyl chloride and the carboxylic acid. The significant difference in electrophilicity between these two groups allows for selective transformations.
The sulfonyl chloride is a derivative of a strong acid (chlorosulfonic acid), making it a highly potent electrophile. The carboxylic acid, while acidic, is a much weaker electrophile. This inherent difference in reactivity dictates that nucleophiles like amines will preferentially attack the sulfonyl chloride under neutral or mildly basic conditions, leaving the carboxylic acid group intact. google.com This selective reactivity is crucial for synthetic strategies, enabling the derivatization of the sulfonyl group without the need for protecting the carboxylic acid.
Conversely, transformations of the carboxylic acid group, such as esterification or conversion to an amide, would typically require activation (e.g., using thionyl chloride to form an acyl chloride) or specific catalysts (e.g., acid catalysis for esterification). A synthetic route could therefore involve a two-step process:
Nucleophilic substitution at the sulfonyl chloride to form a sulfonamide.
Subsequent conversion of the carboxylic acid moiety in the sulfonamide product to an ester, amide, or other derivative.
This stepwise approach, leveraging the intrinsic reactivity differences of the two functional groups, allows for the controlled and predictable synthesis of complex molecules.
Impact of Substituent Effects on Reaction Outcomes
The outcome and rate of reactions involving this compound are heavily influenced by the electronic effects of the substituents on the aromatic ring. The molecule contains two strongly electron-withdrawing groups: the chloro substituent at the 2-position and the chlorosulfonyl group at the 5-position.
These electron-withdrawing groups act in concert to decrease the electron density of the aromatic ring. This has several important consequences:
Activation of the Sulfonyl Chloride: The primary effect is the strong activation of the sulfonyl chloride group towards nucleophilic attack. By withdrawing electron density from the ring and, by extension, from the sulfur atom, the substituents increase its positive partial charge (electrophilicity), making it more susceptible to reaction with nucleophiles.
Increased Acidity of the Carboxylic Acid: The chloro group at the ortho-position has a significant inductive electron-withdrawing effect, which stabilizes the carboxylate anion formed upon deprotonation. This increases the acidity (lowers the pKa) of the carboxylic acid compared to benzoic acid itself.
Influence on Aromatic Ring Substitution: While the primary reactions discussed involve the side chains, the deactivated nature of the ring makes it less susceptible to electrophilic aromatic substitution. Conversely, it would be activated towards nucleophilic aromatic substitution if a suitable leaving group were present on the ring itself, though this is not the primary mode of reactivity for this compound.
Results and Discussion: Insights from Computational Investigations
Validation of Computational Models against Experimental Data
The reliability of any computational study hinges on the accuracy of its underlying models. A crucial first step is the validation of these models against known experimental data. For molecules like 5-Chloro-2-chlorosulfonylbenzoic acid, this often involves comparing calculated spectroscopic data with experimentally obtained spectra.
For instance, vibrational frequencies calculated using methods such as Density Functional Theory (DFT) can be compared with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. A close agreement between the theoretical and experimental wavenumbers for key functional groups, such as the C=O stretching of the carboxylic acid, the S=O stretching of the sulfonyl chloride, and the C-Cl vibrations, would validate the chosen computational method and basis set. Discrepancies can often be accounted for by the fact that calculations are typically performed on a single molecule in the gaseous phase, while experiments are conducted on bulk material.
Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Related Benzoic Acid Derivative
| Functional Group | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H stretch | ~3000 (broad) | 3085 | Carboxylic acid |
| C=O stretch | 1680 | 1705 | Carboxylic acid |
| C-C stretch | 1600 | 1610 | Aromatic ring |
| S=O asym stretch | 1375 | 1390 | Sulfonyl halide |
| S=O sym stretch | 1180 | 1195 | Sulfonyl halide |
| C-Cl stretch | 750 | 760 | Aryl halide |
Note: This table is illustrative and based on typical values for related functional groups; it does not represent actual experimental data for this compound.
Comprehensive Interpretation of Electronic Properties and Their Chemical Implications
Once a computational model is validated, it can be used to explore the electronic landscape of the molecule. Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide significant insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Mulliken charge analysis can further quantify the charge distribution on each atom, providing a numerical basis for understanding the molecule's polarity and the reactivity of different sites.
Table 2: Predicted Electronic Properties of this compound (Illustrative)
| Property | Value (a.u.) | Chemical Implication |
|---|---|---|
| HOMO Energy | -0.28 | Region of electron donation (nucleophilicity) |
| LUMO Energy | -0.12 | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 0.16 | Indicator of chemical reactivity and stability |
Note: These values are hypothetical and serve to illustrate the type of data generated from computational analysis.
Detailed Analysis of Energetics and Transition States for Reaction Pathways
Computational chemistry is an invaluable tool for mapping out potential reaction pathways and understanding reaction mechanisms at a molecular level. chemrxiv.org For this compound, this could involve studying its synthesis or its subsequent reactions, such as nucleophilic substitution at the sulfonyl chloride group.
By calculating the energies of reactants, products, and any intermediates, a potential energy surface for a given reaction can be constructed. A critical aspect of this analysis is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.
Computational software can perform transition state searches to locate these transient structures. Frequency calculations are then used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This detailed energetic information allows for a quantitative comparison of different possible reaction mechanisms, enabling chemists to predict the most likely pathway.
Table 3: Hypothetical Energetic Profile for a Reaction Involving this compound
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials |
| Transition State 1 | +25.3 | Energy barrier for the first step |
| Intermediate | -5.2 | A stable species formed during the reaction |
| Transition State 2 | +18.7 | Energy barrier for the second step |
Note: This table represents a hypothetical two-step reaction pathway and does not correspond to a specific, experimentally verified reaction of this compound.
Exploration of 5 Chloro 2 Chlorosulfonylbenzoic Acid in Advanced Organic Synthesis Applications
Role as a Key Building Block in the Synthesis of Non-Clinical Complex Organic Scaffolds
5-Chloro-2-chlorosulfonylbenzoic acid serves as a versatile starting material in the creation of complex molecular frameworks not intended for therapeutic use. Its utility stems from the presence of multiple reactive sites: the carboxylic acid, the sulfonyl chloride, and the aromatic ring which can undergo further substitution. This trifecta of reactivity allows for a stepwise and controlled elaboration of the molecule, leading to the construction of diverse and intricate organic scaffolds.
The synthesis of various heterocyclic compounds often utilizes building blocks like this compound. For instance, related multi-reactive building blocks, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, have been successfully employed in heterocyclic oriented synthesis (HOS) to generate a variety of condensed nitrogenous cycles. nih.gov This approach involves immobilizing the building block on a solid support, followed by sequential reactions such as chlorine substitution, nitro group reduction, and cyclization to yield benzimidazoles, benzotriazoles, and other heterocyclic systems. nih.gov The principles demonstrated in these syntheses highlight the potential of this compound to act as a precursor to a wide array of complex, non-clinical scaffolds through similar synthetic strategies.
The design and synthesis of defined molecular scaffolds are crucial for various applications in chemistry and materials science. mdpi.com The ideal scaffold should be synthetically accessible and allow for rational derivatization. mdpi.com this compound, with its distinct reactive functional groups, fits this description well, enabling chemists to build upon its core structure in a predictable manner.
Integration into Multi-Step Synthesis for Target Molecule Construction
The incorporation of this compound into multi-step synthetic sequences is a testament to its value as a versatile intermediate. A multi-step synthesis involves a series of chemical reactions where the product of one reaction becomes the starting material for the next, ultimately leading to a target molecule. libretexts.org The distinct reactivity of the carboxylic acid and sulfonyl chloride groups on this compound allows for their selective manipulation at different stages of a synthesis.
For example, in a synthetic route, the sulfonyl chloride group can be reacted with an amine to form a sulfonamide, while the carboxylic acid group remains protected or is carried through the reaction sequence to be modified in a later step. This orthogonal reactivity is a key principle in designing efficient multi-step syntheses.
A relevant example of such a strategy is the synthesis of p-(2-{5-chloro-2-methoxybenzamido}ethyl)-benzene sulfonamide. google.com This process involves the chlorosulfonation of an N-phenethyl-5-chloro-2-methoxybenzamide intermediate, followed by aminolysis to yield the final product. google.com This demonstrates how a chlorosulfonyl group, similar to that in this compound, can be introduced and subsequently functionalized in a multi-step sequence. The synthesis of 2-chloro-5-sulfamoylbenzoic acids from 2-amino-5-sulfamylbenzoic acids via diazotization and subsequent treatment with a metal chloride further illustrates the integration of related structures into complex synthetic pathways. google.com
Potential for Development as a Derivatization Agent in Analytical Methodologies
Derivatization is a chemical modification of an analyte to enhance its detection and separation in analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). sigmaaldrich.comnih.govscienceopen.com this compound possesses the necessary functionality to act as a derivatizing agent. The highly reactive sulfonyl chloride group can readily react with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonic esters, respectively.
This reaction can be exploited to "tag" analytes that lack a chromophore or fluorophore, making them detectable by UV-Vis or fluorescence detectors. For instance, aliphatic amines, which are generally difficult to detect by HPLC due to their lack of UV absorption, can be derivatized to introduce a detectable moiety. sigmaaldrich.com While specific studies using this compound for this exact purpose are not detailed, the principle is well-established with similar sulfonyl chlorides like 2-naphthalenesulfonyl chloride and dansyl chloride. scienceopen.comnih.gov
A recent study developed a novel derivatization method using the related compound, 3-(chlorosulfonyl)benzoic acid, for the sensitive analysis of acylglycerols, sterols, and prenols by reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). acs.orgnih.gov This method significantly improved the ionization efficiency and sensitivity of the analytes. acs.orgnih.gov The derivatization process was optimized for reaction time and temperature, achieving high yields and stable derivatives. acs.orgnih.gov This successful application strongly suggests that this compound could be similarly developed and optimized as a derivatization agent for a range of analytes in various analytical methodologies.
Below is an interactive data table summarizing the optimized derivatization conditions for 3-(chlorosulfonyl)benzoic acid, which could serve as a starting point for developing methods with this compound.
| Parameter | Optimized Condition |
| Derivatization Agent Concentration | 50 mg/mL |
| Reaction Temperature | 60 °C |
| Reaction Time | 40 min |
| Reaction Solvent | Acetonitrile (B52724) |
| Base | Pyridine |
Design and Synthesis of Functional Materials Precursors (Excluding Polymer Properties)
The unique chemical structure of this compound makes it an attractive precursor for the synthesis of functional materials. The presence of both a carboxylic acid and a sulfonyl chloride group allows for the creation of monomers that can be incorporated into larger molecular architectures.
For example, derivatives of benzoic acid are used in the synthesis of electrolyte membranes for applications such as proton exchange fuel cells. ossila.com In one such synthesis, 5-chloro-2-fluorobenzoic acid is first converted to its benzoyl chloride, which then undergoes a Friedel-Crafts reaction. ossila.com The resulting monomer is then polymerized. ossila.com A similar synthetic strategy could be envisioned for this compound, where the carboxylic acid and sulfonyl chloride groups are sequentially reacted to form a monomer precursor for functional materials.
The synthesis of functional aromatic multisulfonyl chlorides has been described, where the sulfonyl chloride groups are introduced in the final step of the reaction sequence. kaust.edu.sa These multisulfonyl chlorides can then serve as building blocks for more complex structures. The reactivity of the sulfonyl chloride group allows for its conversion into a variety of other functional groups, further expanding the potential applications in materials science.
Conclusion and Future Research Perspectives
Summary of Key Academic Discoveries Regarding 5-Chloro-2-chlorosulfonylbenzoic Acid
The primary academic focus on this compound has been its synthesis and its role as a crucial building block for more complex molecules, particularly those with pharmaceutical applications. A key discovery is its efficient synthesis via the chlorosulfonation of o-chlorobenzoic acid. prepchem.com This process involves heating o-chlorobenzoic acid with chlorosulfonic acid, followed by quenching in ice water to precipitate the product. prepchem.com The typical yield for this reaction is reported to be around 76.8%. prepchem.com
Another significant area of discovery is the utility of this compound as a key intermediate in the synthesis of 2-chloro-5-sulfamoylbenzoic acids. google.com These resulting compounds have been identified as useful agents for lowering blood lipid levels, highlighting the academic and medicinal importance of their precursor. google.com The process involves the reaction of the sulfonyl chloride group with a desired amine to form a sulfonamide. This pathway is a cornerstone discovery, demonstrating the compound's value in creating pharmacologically active agents. google.com Research into related structures has also shown that sulfonamides derived from similar substituted benzoic acids can exhibit antimicrobial properties, further cementing the importance of this class of compounds in medicinal chemistry. nih.govresearchgate.net
Table 1: Synthesis and Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 137-64-4 | chemblink.comlab-chemicals.com |
| Molecular Formula | C7H4Cl2O4S | lab-chemicals.comchemscene.com |
| Molecular Weight | 255.08 g/mol | lab-chemicals.comchemscene.com |
| Melting Point | 149-151 °C | prepchem.com |
| Solubility | Very slightly soluble in water (0.94 g/L at 25 °C) | chemblink.com |
| Starting Material | o-Chlorobenzoic acid | prepchem.com |
| Reagent | Chlorosulfonic acid | prepchem.com |
Broader Implications of Findings for Synthetic Methodology Development
The established synthesis and reactions of this compound have broader implications for the development of synthetic methodologies. The preparation of the compound itself is a practical application of electrophilic aromatic substitution on a deactivated, substituted benzene (B151609) ring. The success of this chlorosulfonation provides a reliable method for introducing a reactive sulfonyl chloride group onto similar aromatic systems.
Furthermore, the facile conversion of the sulfonyl chloride group to a wide array of sulfonamides by reacting it with various amines is a robust and highly versatile synthetic tool. google.com This methodology is fundamental in medicinal chemistry for generating libraries of compounds for drug discovery. The compound serves as a trifunctional reagent, possessing a carboxylic acid, a sulfonyl chloride, and an aromatic chloride. The differential reactivity of these groups allows for stepwise, regioselective functionalization, which is a powerful strategy in organic synthesis. This makes this compound a valuable scaffold for building complex, polysubstituted aromatic compounds with precise control over the substituent placement.
Identified Gaps in Current Research and Proposed Future Directions
Despite its utility, current research on this compound appears to be narrowly focused on its role as an intermediate for specific classes of molecules, primarily sulfonamides. google.com There is a discernible gap in the exploration of its broader synthetic potential.
Proposed Future Directions:
Exploration of Differential Reactivity: A systematic investigation into the selective reactions of the carboxylic acid and sulfonyl chloride moieties under various conditions could lead to more sophisticated and efficient synthetic pathways. Developing orthogonal protection strategies for these groups would expand the compound's utility.
Greener Synthesis Routes: The current synthesis method involves the use of a large excess of chlorosulfonic acid, which presents environmental and handling challenges. prepchem.com Future research could focus on developing more sustainable methods, such as using alternative sulfonating agents or employing catalytic approaches.
Expansion of Reaction Scope: Research has predominantly centered on nucleophilic substitution at the sulfonyl chloride group. google.com Future work could explore other transformations of this functional group, such as reduction or its use in coupling reactions, to access a wider diversity of chemical structures.
Potential for Further Exploration in Novel Chemical Transformations and Applications
The unique arrangement of functional groups in this compound opens avenues for its use in novel chemical transformations and applications beyond traditional medicinal chemistry.
Materials Science: The rigid, well-defined structure of the molecule makes it an attractive candidate as a building block (linker or node) for the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The functional groups could be used to coordinate with metal centers or link to other organic units, creating porous materials with potential applications in gas storage, separation, or catalysis.
Polymer Chemistry: The difunctional nature of the compound (after potential modification of one group) could be exploited for the synthesis of novel polymers. For instance, related dihalogenated benzoic acids have been used to create poly(phenylene ether)-based membranes for fuel cells. ossila.com Similar applications could be explored for this compound derivatives.
Novel Derivatization Agent: The sulfonyl chloride group is highly reactive towards nucleophiles. This reactivity could be harnessed to develop the compound as a derivatization agent for analytical purposes. Similar to how 3-(chlorosulfonyl)benzoic acid is used to tag lipids for enhanced detection in mass spectrometry nih.gov, this compound could be used to "tag" specific classes of analytes, improving their chromatographic behavior or ionization efficiency.
Click Chemistry Applications: The sulfonyl chloride can be converted into a sulfonyl azide. This derivative could then participate in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstones of click chemistry. This would enable its efficient conjugation to a wide variety of biomolecules and materials.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| o-Chlorobenzoic acid |
| Chlorosulfonic acid |
| 2-Chloro-5-sulfamoylbenzoic acid |
| 3-(Chlorosulfonyl)benzoic acid |
Q & A
Q. What are the recommended methods for synthesizing 5-Chloro-2-chlorosulfonylbenzoic acid in a laboratory setting?
- Methodological Answer : Synthesis typically involves sulfonation and chlorination steps. A common approach is the reaction of 5-chloro-2-hydroxybenzoic acid with chlorosulfonic acid under controlled conditions (0–5°C to mitigate exothermic side reactions). Anhydrous dichloromethane is preferred as a solvent to enhance sulfonation efficiency. Purification via recrystallization or column chromatography is critical to isolate the product.
- Key Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Solvent | Anhydrous dichloromethane | Reduces hydrolysis |
| Reaction Time | 4–6 hours under reflux | Ensures complete conversion |
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer : Combine X-ray diffraction (XRD) for crystallographic analysis (using SHELX software for refinement ), <sup>1</sup>H/<sup>13</sup>C NMR to identify functional groups (e.g., sulfonyl and carboxylic protons ), and FT-IR to detect characteristic vibrations (e.g., S=O stretching at ~1350 cm<sup>-1</sup>). Elemental analysis validates stoichiometry.
- Analytical Techniques :
Advanced Research Questions
Q. What experimental design considerations are critical when optimizing the sulfonation step in the synthesis of this compound derivatives?
- Methodological Answer : Use Design of Experiments (DOE) to assess variables like solvent polarity, temperature, and reagent stoichiometry. For example:
- Solvent Choice : Polar aprotic solvents (e.g., DCM) improve sulfonyl chloride stability .
- Temperature Control : Lower temperatures reduce side reactions (e.g., over-sulfonation) but may slow kinetics.
- Reagent Purity : Impurities in chlorosulfonic acid can lead to byproducts; pre-distillation is recommended.
- Statistical Analysis : Response surface methodology (RSM) can model interactions between variables .
Q. How should researchers resolve discrepancies in spectral data (e.g., NMR chemical shifts) observed for this compound derivatives across different studies?
- Methodological Answer : Contradictions may arise from solvent effects, pH, or isotopic impurities. To resolve:
- Cross-Validation : Compare data with computational predictions (e.g., DFT for NMR shifts ).
- Standardized Conditions : Use deuterated solvents (e.g., DMSO-d6) and controlled pH.
- Multi-Technique Approach : Confirm assignments via 2D NMR (COSY, HSQC) and mass spectrometry .
- Literature Survey : Reference high-quality studies (e.g., EPA DSSTox for validated spectra ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
